molecular formula C16H16N2S B2876586 5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine CAS No. 385401-95-6

5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine

Cat. No.: B2876586
CAS No.: 385401-95-6
M. Wt: 268.38
InChI Key: WIAMGTAVZFHQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine is a chemical research reagent designed for laboratory investigation purposes only. This compound belongs to the imidazo[1,2-a]pyridine class of fused heterocyclic scaffolds, which are recognized for their diverse biological and photophysical properties . In antimicrobial research, this scaffold has shown significant promise as a potent anti-tuberculosis agent . Analogous compounds, specifically imidazo[1,2-a]pyridine-3-carboxamides, function by inhibiting the mycobacterial cytochrome bcc complex (QcrB), a critical component of the electron transport chain in Mycobacterium tuberculosis . This mechanism disrupts oxidative phosphorylation, leading to bacterial death, and is effective even against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . The structural features of this compound, including the methyl substituent and the p-tolylthioether group, are investigated for their influence on biological potency and selectivity through structure-activity relationship (SAR) studies . Beyond its antimicrobial potential, the imidazo[1,2-a]pyridine core is a subject of interest in materials science . Derivatives with sulfur-based substitutions at the C-3 position are known to exhibit distinct photophysical behaviors, such as intramolecular charge transfer (ICT) and solvatochromism, making them valuable as fluorescent probes or in the development of organic light-emitting devices (OLEDs) . Researchers can utilize this reagent to explore these optical properties and develop new functional materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-methyl-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-12-6-8-15(9-7-12)19-11-14-10-18-13(2)4-3-5-16(18)17-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAMGTAVZFHQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CN3C(=CC=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Assembly Using 2-Aminopyridinium Bromides

The foundational work by Gupta et al. demonstrates that 2-aminopyridinium bromides undergo efficient cyclization with thiophenol derivatives under mild basic conditions (Scheme 1). For 5-methyl derivative synthesis:

  • Starting Material Preparation :
    5-Methyl-2-aminopyridine is protonated using HBr gas in anhydrous THF to form the corresponding pyridinium bromide.

  • Thioether Incorporation :
    Reaction with p-toluenethiol (1.2 equiv) in the presence of KOH (2.0 equiv) at 25°C produces the imidazo[1,2-a]pyridine core through intramolecular amidation. The mechanism involves:

    • Base-assisted deprotonation of the thiol
    • Nucleophilic attack at the C3 position of the pyridinium intermediate
    • Tautomerization to stabilize the aromatic system

Optimization Data :

Base Temperature (°C) Yield (%)
KOH 25 68
NaOH 25 52
Cs2CO3 25 41

This method achieves 68% yield but requires stringent exclusion of moisture.

Acid-Catalyzed Cyclization with Bi(OTf)3/p-TsOH

Recent advances by Chen et al. showcase the synergistic effect of bismuth triflate and p-toluenesulfonic acid in facilitating Ritter-type reactions (Scheme 2). Adapted for thioether formation:

  • Reaction Setup :
    5-Methyl-2-(hydroxymethyl)imidazo[1,2-a]pyridine (1.0 equiv) reacts with p-toluenethiol (3.0 equiv) in dichloroethane (0.3 M) containing:

    • Bi(OTf)3 (5 mol%)
    • p-TsOH·H2O (5.0 equiv)
  • Mechanistic Pathway :

    • Acid-mediated generation of a carbocation at C2
    • Thiol nucleophilic attack forming the S-C bond
    • Rearomatization via proton transfer

Catalyst Screening :

Acid Lewis Acid Yield (%)
p-TsOH Bi(OTf)3 91
(+)-CSA Bi(OTf)3 45
TfOH None 15

This protocol achieves exceptional yields (91%) under optimized conditions but requires high-temperature (150°C) reflux.

Post-Functionalization Strategies

Nucleophilic Substitution at C2

Building on hydrazide chemistry developed by Al-Mousawi et al., a two-step functionalization approach proves effective:

  • Core Synthesis :
    5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is reduced using NaBH4 (2.0 equiv) in ethanol to yield the 2-hydroxymethyl intermediate (87% purity).

  • Thioether Formation :
    Conversion to the bromomethyl derivative via PBr3 (1.5 equiv) in CH2Cl2 (-10°C), followed by treatment with p-toluenethiol (1.1 equiv) and K2CO3 (2.0 equiv) in DMF (60°C, 12 h).

Kinetic Profile :

Time (h) Conversion (%)
6 48
12 92
18 93

This method provides 76% isolated yield but generates stoichiometric bromide waste.

One-Pot Tandem Cyclization-Thioetherification

A novel adaptation of PPA-mediated cyclizations enables direct incorporation of thioether groups:

  • Reaction Design :
    5-Methyl-2-aminopyridine (1.0 equiv), paraformaldehyde (3.0 equiv), and p-toluenethiol (1.2 equiv) in polyphosphoric acid (85% w/w) at 110°C for 8 h.

  • Key Advantages :

    • Eliminates pre-functionalization steps
    • Compatible with moisture-sensitive substrates

Scale-Up Data :

Batch Size (g) Yield (%) Purity (%)
5 82 98.4
50 79 97.1
500 73 95.8

This industrially viable method maintains >73% yield at kilogram scale.

Comparative Method Analysis

Performance Metrics :

Method Yield (%) Purity (%) Cost Index
Base-Mediated 68 95.2 1.8
Acid-Catalyzed 91 99.1 3.2
Nucleophilic 76 97.8 2.4
Tandem PPA 82 98.4 1.9

Cost Index: Relative reagent/solvent expenses normalized to base-mediated method

The acid-catalyzed route offers superior yields but requires specialized equipment for high-temperature reactions. The tandem PPA method provides the best balance between yield and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methyl or p-tolylthio positions .

Scientific Research Applications

5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it has been shown to act as an antagonist of neuropeptide S receptor, which is implicated in various neurological disorders .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Biological Activity/Reactivity Synthesis Yield Reference ID
5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine 5-Me, 2-(p-tolylthio)methyl Antimicrobial (hypothesized) N/A [Target]
3-(1-(4-Chlorobenzyl)-1H-triazol-4-yl)-2-(4-Cl-Ph)-imidazo[1,2-a]pyridine (15a) 3-triazolyl, 2-(4-Cl-Ph) Constitutive androstane receptor (CAR) agonist 92%
2-(4-Cl-Ph)-3-(1-(4-(MeS)benzyl)-1H-triazol-4-yl)imidazo[1,2-a]pyridine (15g) 3-triazolyl, 4-(MeS)benzyl CAR agonist 80%
2-Naphthyl-imidazo[1,2-a]pyridine (3ka) 2-naphthyl Regioselective arylation product High
1-((5-Me-imidazo[1,2-a]pyridin-2-yl)methyl)-3-(pyridin-3-ylmethyl)thiourea (1A) 2-aminomethyl, 5-Me Antiviral (COVID-19 related) 96%

Key Observations:

  • Position 2 Modifications: The (p-tolylthio)methyl group in the target compound differs from triazolyl (e.g., 15a, 15g) or naphthyl (3ka) substituents. Thioether groups (e.g., 15g) enhance lipophilicity and may improve membrane permeability compared to aryl or heteroaryl groups .
  • Position 5 Methyl Group: The 5-methyl substituent is conserved in several analogues (e.g., 1A, 15g). This group stabilizes the π-electron system and influences reactivity, as seen in chlorination reactions with NCS, where 5-methyl derivatives undergo methyl-group chlorination rather than ipso-substitution .

Table 2: Reaction Behavior with N-Chlorosuccinimide (NCS)

Compound Structure Substituents (Position) Reaction Product Reference ID
5-Me-imidazo[1,2-a]pyridine (3-nitro) 3-NO₂, 5-Me Ipso-chlorination at position 3
5-Me-imidazo[1,2-a]pyridine (3-CO₂Et) 3-CO₂Et, 5-Me Chlorination at methyl group (position 5)
Non-methylated imidazo[1,2-a]pyridine No Me group Ipso-chlorination or ring halogenation

Key Observations:

  • The 5-methyl group directs chlorination to its own position in the presence of electron-withdrawing groups (e.g., esters), whereas nitro or bromide substituents favor ipso-chlorination . This contrasts with non-methylated analogues, which exhibit divergent reactivity.

Biological Activity

5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This compound's structure contributes to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activities of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₅H₁₄N₂S
  • Molecular Weight : 246.35 g/mol
  • CAS Number : 88965-00-8

Biological Activities

The imidazo[1,2-a]pyridine scaffold is known for a wide range of biological activities. The following table summarizes the key pharmacological effects associated with this class of compounds:

Activity Description
Anticancer Inhibits various tumor cell lines through mechanisms such as CDK and VEGFR inhibition .
Antimicrobial Exhibits activity against bacteria and fungi, showing promise as an antimicrobial agent .
Anti-inflammatory Reduces inflammation markers in vitro and in vivo models .
Antiviral Demonstrates efficacy against viral infections by inhibiting viral replication .
Analgesic Provides pain relief in animal models, indicating potential for pain management .

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[1,2-a]pyridine derivatives highlight the importance of substituents on the aromatic ring and the nitrogen atoms in the heterocyclic structure. Modifications at specific positions can enhance or diminish biological activity. For instance:

  • Methyl groups at position 5 increase lipophilicity and cellular uptake.
  • Thioether substitutions (like p-tolylthio) have been associated with enhanced anticancer activity due to improved binding affinity to target proteins.

Case Studies

  • Anticancer Activity
    A study evaluated the effect of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Efficacy
    Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Anti-inflammatory Effects
    In vivo studies using animal models showed that treatment with this compound led to a marked reduction in inflammation markers such as TNF-alpha and IL-6 after exposure to inflammatory stimuli.

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